5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester
Description
5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester (CAS: Not explicitly provided; see ) is a specialized boronic ester featuring a thiophene core modified with a Boc-protected amino group and a methoxy-oxopropyl substituent. This compound is primarily utilized in Suzuki–Miyaura cross-coupling reactions for synthesizing conjugated polymers, pharmaceuticals, or fluorescent ligands (). Its structure combines the electron-deficient thiophene ring with a sterically bulky Boc group, which influences both reactivity and application scope.
Properties
Molecular Formula |
C19H30BNO6S |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propanoate |
InChI |
InChI=1S/C19H30BNO6S/c1-17(2,3)25-16(23)21-13(15(22)24-8)11-12-9-10-14(28-12)20-26-18(4,5)19(6,7)27-20/h9-10,13H,11H2,1-8H3,(H,21,23) |
InChI Key |
JMGAINMKSPDQFI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester generally involves:
- Construction or functionalization of the thiophene ring.
- Introduction of the 3-methoxy-3-oxopropyl side chain bearing the Boc-protected amino group.
- Installation of the boronic acid pinacol ester moiety at the 2-position of the thiophene ring.
The process requires careful control of reaction conditions such as temperature, atmosphere (usually inert nitrogen), and reagent stoichiometry to achieve high yields and purity.
Stepwise Synthesis Overview
While direct literature on this exact compound is scarce, related synthetic methodologies for boronic acid pinacol esters with amino and oxopropyl functionalities provide a framework for its preparation.
Step 1: Preparation of Boc-Protected Amino Oxopropyl Thiophene Intermediate
- The starting material is typically a thiophene derivative functionalized at the 2-position.
- The 3-methoxy-3-oxopropyl side chain is introduced via alkylation or acylation reactions.
- The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.
Step 2: Introduction of the Boronic Acid Pinacol Ester Group
- The boronic acid pinacol ester is introduced at the 2-position of the thiophene ring using a borylation reaction.
- A common approach involves lithiation or magnesium-halogen exchange of a halogenated thiophene intermediate followed by quenching with pinacol borate esters.
- For example, in related pyrimidine systems, a halogenated intermediate is treated with a mixed organometallic reagent such as tri-n-butylmagnesium lithium (n-Bu3MgLi) at low temperatures (-20 to -10°C), followed by addition of methoxyboronic acid pinacol ester to install the boronate group.
Step 3: Final Purification and Crystallization
Detailed Reaction Conditions and Reagents
| Step | Reaction Description | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Boc-protection of amino group and oxopropyl side chain installation on thiophene | Boc anhydride or Boc reagent; appropriate alkylating agents | Mild heating, inert atmosphere | Protects amino group for subsequent steps |
| 2 | Halogenation (if starting from thiophene) and formation of organometallic intermediate | Halogenated thiophene (e.g., 2-bromothiophene), n-BuMgBr, n-BuLi | -20 to -10°C, inert atmosphere (N2) | Formation of n-Bu3MgLi reagent for metal-halogen exchange |
| 3 | Borylation with pinacol borate ester | Methoxyboronic acid pinacol ester or isopropoxyboronic acid pinacol ester | Warm to room temperature, overnight stirring | Boronic acid pinacol ester installation |
| 4 | Workup and purification | Saturated ammonium chloride, ethyl acetate extraction, recrystallization (methanol) | Room temperature to 80-100°C for recrystallization | Yields high purity product |
Related Patent Methodology Insight
A patent describing the preparation of 2-aminopyrimidine-5-boronic acid pinacol ester provides a useful analogy:
- The halogenated heterocycle is converted to an organometallic intermediate via n-Bu3MgLi at -20 to -10°C.
- Subsequent addition of methoxyboronic acid pinacol ester leads to the boronate ester.
- The amino group is introduced by reaction with ammonia or ammonium methanol at 80-100°C.
- The process avoids ultra-low temperatures and allows continuous reaction with simple recrystallization to obtain pure product.
By analogy, the preparation of the thiophene-based compound likely follows a similar organometallic borylation approach with Boc-protection steps tailored for the amino group.
Data Table: Summary of Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Temperature (borylation) | Metal-halogen exchange and borylation step | -20 to 25°C |
| Atmosphere | Reaction environment | Nitrogen or inert gas |
| Reagents molar ratio | Organometallic reagent:boronic ester | ~1:1.1 to 1.5 |
| Reaction time | Borylation step | Overnight (~12-16 hours) |
| Purification | Recrystallization solvent | Methanol or ethyl acetate/THF |
| Yield | Isolated product yield | ~65-75% (estimated from analogs) |
| Purity | Final product purity | >95% (by GC or NMR) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The boronic ester group can be reduced to form the corresponding borane or borohydride.
Substitution: The tert-butoxycarbonyl-protected amino group can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes and borohydrides.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor to active pharmaceutical ingredients.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The thiophene ring can participate in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.
Comparison with Similar Compounds
Structural Differences and Electronic Effects
The table below highlights key structural distinctions between the target compound and analogous boronic esters:
Key Observations :
Reactivity in Suzuki–Miyaura Cross-Coupling Reactions
Data from reveals performance metrics for thiophene-2-boronic acid pinacol ester derivatives under Pd catalysis:
| Catalyst System | Pd Loading | Reaction Time | Yield | TOF (h⁻¹) | Base |
|---|---|---|---|---|---|
| Pd₂(dba)₃ + L1 (Target) | 0.1% Pd | 48 h | 89% | 103 | K₂CO₃ |
| Pd₂(dba)₃ + L1 (Unsubstituted Thiophene) | 0.01% Pd | 0.5 h | 89% | 3.6 × 10⁴ | K₂CO₃ |
Comparison Insights :
- The target compound achieves comparable yields (~89%) to simpler thiophene boronic esters but requires higher Pd loading and longer reaction times due to steric hindrance .
- The TOF (turnover frequency) of the target compound is significantly lower (103 h⁻¹ vs. 3.6 × 10⁴ h⁻¹), highlighting kinetic limitations from the Boc group .
Stability and Handling Considerations
Cost and Availability
- Target Compound : Priced at $2,900/g (1 g scale; ), reflecting high synthesis complexity due to Boc and methoxy-oxopropyl modifications.
- Analogues: 3-Cyano-5-(methoxycarbonyl)phenylboronic Acid Pinacol Ester: ~$1,052/g (263€/250mg; ). Unsubstituted thiophene-2-boronic acid pinacol ester: ~$100–$200/g (market average).
Biological Activity
Overview
5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester is a complex organic compound that integrates a thiophene ring, a boronic acid moiety, and a tert-butoxycarbonyl (Boc) protected amino group. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C19H30BNO6S
- Molecular Weight : 411.3 g/mol
- IUPAC Name : Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate
The presence of the boronic ester group enables reversible covalent bonding with diols and other nucleophiles, which is crucial for its biological interactions.
The biological activity of this compound primarily arises from its ability to interact with various biomolecules through:
- Covalent Bonding : The boronic acid moiety can form covalent bonds with serine residues in enzymes, acting as an inhibitor.
- Hydrogen Bonding and π-π Interactions : The thiophene ring can engage in hydrogen bonding and π-π stacking interactions, enhancing its affinity for biological targets.
Biological Activity
Research has shown that compounds containing thiophene and boronic acid functionalities exhibit significant biological activities, including:
- Anticancer Activity : Boronic acids have been demonstrated to inhibit proteasome activity, which is crucial in cancer cell survival. For instance, bortezomib, a boronic acid derivative, has been effective against multiple myeloma .
- Antibacterial Properties : Studies indicate that boronic acids can inhibit β-lactamases, enzymes that confer antibiotic resistance. This property has been explored for developing new antibacterial agents .
- Estrogen Receptor Modulation : Thiophene-core ligands have shown potential as estrogen receptor modulators with superagonist activity in some cases . This suggests that the compound may influence hormonal pathways.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of boronic acids, it was found that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation. The mechanism involved the disruption of proteasome function, leading to apoptosis in cancer cells .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial potential of boronic acids against various strains of bacteria. Compounds were tested against β-lactamases in E. coli, showing varying degrees of inhibition. The IC50 values indicated that certain derivatives had strong inhibitory effects, suggesting their potential as new antibiotics .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in Table 1 below.
Q & A
Q. What are the primary synthetic routes for preparing this compound, and how can purity be optimized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester moiety. A common approach involves coupling a thiophene-2-boronic ester precursor with a Boc-protected amino acid derivative under Pd catalysis. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl-heterocycle coupling .
- Solvent optimization : Use anhydrous THF or DMF to minimize hydrolysis of the boronic ester .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol/water improves purity (>97% by GC) .
Q. How should this compound be stored to ensure stability during experiments?
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl group) and boronic ester (δ ~1.3 ppm for pinacol methyl groups) .
- Mass spectrometry (HRMS) : Verify molecular weight (exact mass: ~385.2 g/mol) and detect impurities .
Advanced Research Questions
Q. How can low reactivity in cross-coupling reactions be addressed?
Low reactivity may arise from steric hindrance at the thiophene ring or boronate deactivation. Mitigation strategies include:
- Pre-activation : Treat the boronic ester with K₂CO₃ or CsF to enhance transmetallation efficiency .
- Microwave-assisted synthesis : Shorten reaction time (e.g., 30 min at 100°C) to reduce side reactions like protodeboronation .
- Alternative catalysts : Use Pd(OAc)₂ with SPhos ligand for electron-deficient aryl partners .
Q. What are the potential side reactions during Boc deprotection, and how can they be minimized?
Q. How can contradictory solubility data in polar solvents be resolved?
Discrepancies in solubility (e.g., DMSO vs. methanol) often stem from batch-specific impurities. Conduct:
- Thermogravimetric analysis (TGA) : Assess residual solvent or moisture content .
- Solubility screening : Pre-dry the compound under vacuum (24 hr) and test in deuterated solvents for NMR compatibility .
Methodological Challenges and Solutions
Q. How to analyze trace byproducts in Suzuki-Miyaura reactions involving this compound?
Q. What strategies improve yields in multi-step syntheses using this boronic ester?
- Protecting group compatibility : Ensure Boc stability during boronate transformations by avoiding strong bases (e.g., NaOH) .
- Sequential coupling : Perform cross-coupling before Boc deprotection to prevent amine interference .
Safety and Environmental Considerations
Q. What safety protocols are recommended given limited toxicity data?
Q. How to assess environmental risks of this compound in lab-scale applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
